molecular formula C11H15NO2 B156493 (S)-methyl 2-amino-4-phenylbutanoate CAS No. 106860-17-7

(S)-methyl 2-amino-4-phenylbutanoate

Cat. No. B156493
Key on ui cas rn: 106860-17-7
M. Wt: 193.24 g/mol
InChI Key: YEPNFOMBMXWUOG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05552317

Procedure details

In Example 30, a 20 g/l solution of DL-homophenylalanine methyl ester was prepared in a 0.2M phosphate buffer (pH 7.0). Then 10 g/l of a porcine pancreas lipase Sigma 3126 was also added. The mixture was caused to react at 30° C. The reaction conversion was measured by HPLC using an RP-18 column with a mobile phase consisting of 40:60 methanol/perchloric acid (pH 1.7) at an elution rate of 0.6 ml/min. The concentration of the eluent was detected at a wavelength of 215 nm. The optical purity of the product was measured using the CR(+) column with a mobile phase containing 15:85 methanol/perchloric acid (pH 1.7), at an elution rate of 0.7 ml/min. The concentration of the eluent was detected at the same wavelength of 215 nm. After 120 minutes, the reaction conversion was measured to be at 61.5%, and the e.e. value for the D-homophenylalanine and its methyl ester was measured to be 94.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol perchloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CR(+)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol perchloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[CH3:6]O.Cl(O)(=O)(=O)=O.[NH2:13][C@@H:14]([C:23]([OH:25])=[O:24])[CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[CH3:6][O:24][C:23](=[O:25])[CH:14]([CH2:15][CH2:16][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)[NH2:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Two
Name
methanol perchloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.Cl(=O)(=O)(=O)O
Step Three
Name
CR(+)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
methanol perchloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.Cl(=O)(=O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](CCC1=CC=CC=C1)C(=O)O
Step Six
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was also added
CUSTOM
Type
CUSTOM
Details
to react at 30° C

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
product
Smiles
COC(C(N)CCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05552317

Procedure details

In Example 30, a 20 g/l solution of DL-homophenylalanine methyl ester was prepared in a 0.2M phosphate buffer (pH 7.0). Then 10 g/l of a porcine pancreas lipase Sigma 3126 was also added. The mixture was caused to react at 30° C. The reaction conversion was measured by HPLC using an RP-18 column with a mobile phase consisting of 40:60 methanol/perchloric acid (pH 1.7) at an elution rate of 0.6 ml/min. The concentration of the eluent was detected at a wavelength of 215 nm. The optical purity of the product was measured using the CR(+) column with a mobile phase containing 15:85 methanol/perchloric acid (pH 1.7), at an elution rate of 0.7 ml/min. The concentration of the eluent was detected at the same wavelength of 215 nm. After 120 minutes, the reaction conversion was measured to be at 61.5%, and the e.e. value for the D-homophenylalanine and its methyl ester was measured to be 94.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol perchloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CR(+)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol perchloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[CH3:6]O.Cl(O)(=O)(=O)=O.[NH2:13][C@@H:14]([C:23]([OH:25])=[O:24])[CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[CH3:6][O:24][C:23](=[O:25])[CH:14]([CH2:15][CH2:16][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)[NH2:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Two
Name
methanol perchloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.Cl(=O)(=O)(=O)O
Step Three
Name
CR(+)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
methanol perchloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.Cl(=O)(=O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](CCC1=CC=CC=C1)C(=O)O
Step Six
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was also added
CUSTOM
Type
CUSTOM
Details
to react at 30° C

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
product
Smiles
COC(C(N)CCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.